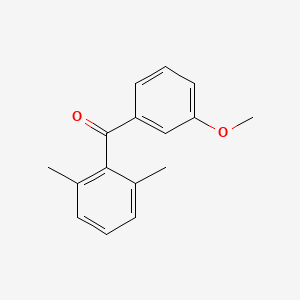

2,6-Dimethyl-3'-methoxybenzophenone

描述

2,6-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2. It is known for its applications in various fields, including personal care products, industrial manufacturing, and scientific research. This compound is characterized by the presence of two methyl groups and a methoxy group attached to a benzophenone core.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylphenyl chloride with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 2,6-Dimethyl-3’-methoxybenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels required for various applications.

化学反应分析

Types of Reactions: 2,6-Dimethyl-3’-methoxybenzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemical Properties and Structure

The compound features a benzophenone backbone with two methyl groups at the 2 and 6 positions and a methoxy group at the 3' position. This specific arrangement enhances its stability and efficacy in absorbing UV radiation. The molecular formula is , and its molecular weight is approximately 270.31 g/mol.

UV Absorption and Photostabilization

Applications in Sunscreens:

2,6-Dimethyl-3'-methoxybenzophenone is widely used as a UV filter in sunscreen formulations. Its ability to absorb UV radiation helps protect the skin from harmful effects such as sunburn and photoaging. Studies indicate that compounds like this can effectively block UVB and UVA rays, making them essential ingredients in cosmetic formulations aimed at sun protection .

Photostabilizers in Plastics:

In materials science, this compound serves as a photostabilizer for plastics. It helps prevent degradation caused by UV exposure, thereby extending the lifespan of products such as outdoor furniture, automotive parts, and packaging materials. The incorporation of such stabilizers can significantly enhance the durability of polymeric materials .

Industrial Applications

Coatings:

The compound is utilized in coatings to improve their resistance to UV light. This application is particularly relevant for exterior paints and varnishes, where prolonged exposure to sunlight can lead to fading and deterioration. The addition of this compound helps maintain the aesthetic and protective qualities of these coatings over time .

Adhesives:

In adhesive formulations, this benzophenone derivative acts as a photoinitiator, facilitating polymerization upon exposure to UV light. This property is crucial for applications requiring rapid curing times, such as in the production of composite materials or in dental applications where quick setting times are essential .

Case Study 1: Sunscreen Formulation

In a comparative study on sunscreen efficacy, formulations containing varying concentrations of this compound were tested against those without this ingredient. Results indicated that sunscreens with this compound provided superior protection against UV radiation while maintaining skin compatibility.

Case Study 2: Photostabilization in Polymers

A study on the effectiveness of various photostabilizers in polyethylene films showed that those containing this compound exhibited significantly lower degradation rates when exposed to sunlight compared to controls without any stabilizers.

作用机制

The mechanism of action of 2,6-Dimethyl-3’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a UV filter by absorbing ultraviolet radiation and preventing it from penetrating deeper layers. This property is particularly useful in sunscreen formulations. Additionally, its chemical structure allows it to participate in various biochemical pathways, potentially leading to antioxidant effects.

相似化合物的比较

- 2,6-Dimethylbenzophenone

- 3-Methoxybenzophenone

- 2,4-Dimethyl-3’-methoxybenzophenone

Comparison: 2,6-Dimethyl-3’-methoxybenzophenone is unique due to the specific positioning of its methyl and methoxy groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

生物活性

2,6-Dimethyl-3'-methoxybenzophenone (CAS No. 750633-72-8) is a benzophenone derivative known for its potential biological activities. It is primarily studied for its applications in photoprotection and as a UV filter in cosmetic formulations. Recent research has also explored its antimicrobial and anticancer properties, making it a compound of interest in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

This compound features a benzophenone backbone with two methyl groups at the 2 and 6 positions and a methoxy group at the 3' position. This specific substitution pattern influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistically, the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Safety and Toxicological Considerations

While the biological activities of this compound are promising, safety assessments are crucial. Studies have indicated that the compound may exhibit low toxicity in vitro; however, further in vivo studies are necessary to evaluate its safety profile comprehensively. The current understanding suggests that it does not exhibit significant mutagenic or carcinogenic properties at typical exposure levels .

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations leading to increased bacterial inhibition.

- Case Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with varying concentrations resulted in significant apoptosis rates compared to untreated controls.

属性

IUPAC Name |

(2,6-dimethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPSKLOEZIHFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641479 | |

| Record name | (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-72-8 | |

| Record name | (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。